3-chlorotetrahydro-2-methylFuran
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Overview
Description
3-chlorotetrahydro-2-methylFuran is a chemical compound with the molecular formula C5H9ClO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorotetrahydro-2-methylFuran can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with chlorine gas under controlled conditions. This reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective chlorination at the desired position on the furan ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-chlorotetrahydro-2-methylFuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the chlorinated furan into other derivatives by replacing the chlorine atom with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furans .
Scientific Research Applications
3-chlorotetrahydro-2-methylFuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-chlorotetrahydro-2-methylFuran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-methylfuran: A closely related compound with similar chemical properties but without the chlorine atom.
3-chlorofuran: Another chlorinated furan derivative with different substitution patterns.
Tetrahydrofuran: A fully saturated furan derivative commonly used as a solvent.
Uniqueness
Its chlorinated structure allows for targeted chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C5H9ClO |
---|---|
Molecular Weight |
120.58 g/mol |
IUPAC Name |
3-chloro-2-methyloxolane |
InChI |
InChI=1S/C5H9ClO/c1-4-5(6)2-3-7-4/h4-5H,2-3H2,1H3 |
InChI Key |
NMGIAOGZUZGJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)Cl |
Origin of Product |
United States |
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